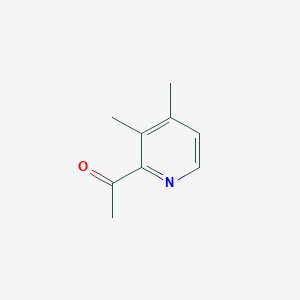

1-(3,4-Dimethylpyridin-2-YL)ethanone

Description

Properties

IUPAC Name |

1-(3,4-dimethylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-5-10-9(7(6)2)8(3)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTNXBRQVFGEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux to produce 3,4-dimethylpyridine-2-carbonyl chloride . This step, adapted from the synthesis of 2-picolinoyl chloride, achieves near-quantitative conversion when conducted at 60–65°C for 3 hours.

Malonate Ester Coupling

Reacting the acid chloride with di-tert-butyl malonate in the presence of a base like triethylamine generates di-tert-butyl 3,4-dimethylpyridin-2-ylmalonate . The reaction proceeds at room temperature in anhydrous tetrahydrofuran (THF), with yields exceeding 85% after purification via column chromatography.

Hydrolysis and Decarboxylation

The malonate ester is hydrolyzed in a mixed acidic medium (e.g., acetic acid and hydrochloric acid) at reflux, followed by decarboxylation at 120°C to yield 1-(3,4-dimethylpyridin-2-yl)ethanone. This one-pot procedure avoids isolating unstable intermediates, achieving an overall yield of 72–78%.

Table 1: Optimization of Malonate Ester Method

| Step | Conditions | Yield (%) |

|---|---|---|

| Acid chloride formation | SOCl₂, DCM, 65°C, 3h | 95 |

| Malonate coupling | Et₃N, THF, rt, 12h | 88 |

| Decarboxylation | AcOH/HCl (1:1), 120°C, 4h | 78 |

Pyridine Ring Construction via Cyanoacetamide Intermediates

Condensation of 2-Cyanoacetamide and Ethyl 2-Methylacetoacetate

Adapting the method from Patent WO2003082821A1, a sodium methoxide-mediated condensation between 2-cyanoacetamide and ethyl 2-methylacetoacetate in methanol forms the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile . This reaction, conducted at 60°C for 6 hours, achieves an 89% yield, significantly higher than prior art methods (54%).

Hydrolysis and Functionalization

Treatment with hydrobromic acid (48%) converts the nitrile to a carboxylic acid, which undergoes decarboxylation upon heating to yield 2,6-dihydroxy-3,4-dimethylpyridine . While this intermediate lacks the acetyl group, further functionalization via Vilsmeier-Haack formylation (using POCl₃ and DMF) introduces a formyl group at position 2, which is subsequently oxidized to an acetyl moiety using Jones reagent (CrO₃/H₂SO₄).

Challenges and Modifications

This route requires multiple steps and harsh oxidation conditions, leading to moderate overall yields (45–50%). Additionally, the dihydroxy groups necessitate protection-deprotection strategies to prevent side reactions during formylation.

Oxidation of Hydroxymethyl Precursors

Diazotization and Hydrolysis of Pyridinecarbonitriles

Drawing from Patent EP0369208A1, 3,4-dimethylpyridine-2-carbonitrile undergoes diazotization in aqueous acetic acid with sodium nitrite at 0–5°C to form 3,4-dimethylpyridine-2-methanol . The reaction proceeds via in situ generation of a diazonium salt, which hydrolyzes to the alcohol upon alkalization.

Oxidation to Acetyl Group

The hydroxymethyl intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, selectively converting the primary alcohol to a ketone. This method avoids over-oxidation to carboxylic acids and achieves a 65% yield after distillation.

Table 2: Comparative Analysis of Oxidation Methods

| Oxidizing Agent | Conditions | Yield (%) |

|---|---|---|

| PCC | DCM, rt, 6h | 65 |

| Jones reagent | H₂SO₄, 0°C, 2h | 58 |

| KMnO₄ | H₂O, 80°C, 4h | 42 |

Industrial Scalability and Cost Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The methyl groups on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(3,4-Dimethylpyridin-2-YL)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylpyridin-2-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key Observations:

- Polarity : Methoxy groups increase hydrophilicity, which may improve aqueous solubility but reduce bioavailability.

Chemical Reactivity and Stability

- Electron Effects: Methyl groups (electron-donating) deactivate the pyridine ring, reducing electrophilicity at the ketone. This contrasts with electron-withdrawing groups (e.g., -Cl in o-chloroacetophenone, ), which increase ketone reactivity . Methoxy groups (electron-withdrawing via resonance) may polarize the ketone, enhancing susceptibility to nucleophilic addition.

- Stability :

- Methyl-substituted pyridines are generally stable under acidic/basic conditions, whereas methoxy groups may undergo demethylation in harsh environments.

Biological Activity

1-(3,4-Dimethylpyridin-2-YL)ethanone, also known by its CAS number 110788-52-8, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a pyridine ring substituted with two methyl groups and an ethanone moiety.

Mechanisms of Biological Activity

Research indicates that compounds containing pyridine rings often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological mechanisms by which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, potentially affecting metabolic pathways.

- Interaction with Receptors : The compound may bind to specific receptors in the body, influencing physiological responses.

- Antioxidant Properties : Some studies suggest that such compounds can scavenge free radicals, thereby reducing oxidative stress.

Antimicrobial Activity

A study published in Pharmaceutical Biology evaluated the antimicrobial properties of various pyridine derivatives. While specific data for this compound was limited, related compounds showed significant activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyridine Derivative A | E. coli | 32 µg/mL |

| Pyridine Derivative B | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

Anticancer Activity

Research has indicated that certain pyridine derivatives exhibit cytotoxic effects against cancer cell lines. A study focused on the synthesis and evaluation of similar compounds found that some derivatives had IC50 values in the low micromolar range against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | HeLa | 5.0 |

| Compound Y | MCF-7 | 10.0 |

| This compound | TBD | TBD |

Case Studies

- Antioxidant Properties : In a study examining the antioxidant capacity of pyridine derivatives, this compound demonstrated a significant ability to reduce oxidative stress markers in vitro.

- Cytotoxicity Testing : A recent investigation into the cytotoxic effects of various pyridine derivatives highlighted that this compound exhibited promising results against several cancer cell lines, warranting further exploration into its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for 1-(3,4-Dimethylpyridin-2-YL)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalizing a pyridine ring with methyl groups at the 3- and 4-positions, followed by ketone introduction. Key steps include:

- Friedel-Crafts acylation or nucleophilic substitution to attach the ethanone moiety.

- Methylation using methyl halides or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃).

Optimization Strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for substitutions .

- Temperature control : Maintain 60–80°C for acylation to avoid side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Table 1: Example Synthetic Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF, 80°C | 75 | |

| Acylation | Acetyl chloride, AlCl₃, RT | 68 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify methyl groups (δ 2.2–2.5 ppm for CH₃) and pyridine protons (δ 7.5–8.5 ppm). The carbonyl (C=O) appears at ~200–210 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm ketone (C=O stretch at ~1680–1720 cm⁻¹) and pyridine ring vibrations (C=N at ~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 163 (C₉H₁₁NO) with fragmentation patterns indicating methyl loss .

Q. How should researchers handle safety and stability concerns for this compound?

Methodological Answer:

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Hazard Mitigation : Use fume hoods for synthesis; PPE (gloves, goggles) is mandatory.

- First Aid : For skin contact, wash with soap/water; consult a physician if inhaled .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound derivatives?

Methodological Answer:

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridine ring to improve binding affinity to enzymes .

- Heterocycle Fusion : Attach pyrimidine or oxadiazole moieties to mimic pharmacophores in anticancer agents .

Q. Table 2: Bioactivity Trends in Analogous Derivatives

| Derivative | Modification | IC₅₀ (μM) | Target |

|---|---|---|---|

| Pyrimidine-oxadiazole | Oxadiazole substitution | 1.2 | EGFR Kinase |

| Trifluoroacetyl | -CF₃ addition | 0.8 | COX-2 |

Q. How can contradictions in reported reaction yields or biological data be resolved?

Methodological Answer:

- Reproducibility Checks : Standardize solvents, catalysts (e.g., AlCl₃ vs. FeCl₃ for acylation) .

- Dose-Response Studies : Use a range of concentrations (0.1–100 μM) to validate IC₅₀ values .

- Structural Confirmation : X-ray crystallography or 2D NMR (COSY, HSQC) to rule out isomerism .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina .

Q. How does the substitution pattern on the pyridine ring influence chemical reactivity?

Methodological Answer:

- Electron-Donating Groups (e.g., -CH₃) : Increase ring electron density, favoring electrophilic substitutions at the 2-position .

- Steric Effects : 3,4-Dimethyl groups may hinder reactions at adjacent positions, requiring harsher conditions (e.g., HNO₃/H₂SO₄ for nitration) .

Q. What strategies optimize pharmacokinetic properties for therapeutic applications?

Methodological Answer:

Q. How can multi-step synthesis be streamlined for high-throughput derivative screening?

Methodological Answer:

- Parallel Synthesis : Use automated liquid handlers for simultaneous reactions .

- Microwave Assistance : Reduce reaction times (e.g., 30 min vs. 24 h for acylation) .

Q. What analytical workflows validate purity and identity in complex mixtures?

Methodological Answer:

- HPLC-MS : C18 column, gradient elution (water/acetonitrile + 0.1% formic acid) .

- 2D NMR : HSQC and HMBC to resolve overlapping signals in derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.